molecular formula C12H7N5O B12667000 Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one CAS No. 117702-14-4

Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one

Cat. No.: B12667000
CAS No.: 117702-14-4
M. Wt: 237.22 g/mol
InChI Key: TXSVLFQUYUMCAP-UHFFFAOYSA-N
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Description

Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one is a heterocyclic compound that features a fused ring system combining pyridine, triazole, and quinazoline moieties. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization reactions.

    Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.

    Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reactions, such as acids, bases, or metal catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Batch or Continuous Flow Processes: Depending on the scale and requirements.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one can undergo various chemical reactions, including:

    Oxidation and Reduction: Modifying the oxidation state of the compound.

    Substitution Reactions: Replacing one functional group with another.

    Addition Reactions: Adding new groups to the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Depending on the reaction, common solvents may include water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified biological or chemical properties.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This could lead to:

    Inhibition or Activation: Of specific biological pathways.

    Binding Affinity: To particular proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Pyrido(2,1-b)-1,2,3-triazoloquinazoline: Lacking the specific substitution pattern.

    Quinazolinone Derivatives: With different fused ring systems.

Uniqueness

Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one’s unique structure may confer specific biological activities or chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

117702-14-4

Molecular Formula

C12H7N5O

Molecular Weight

237.22 g/mol

IUPAC Name

2,8,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,4,6,11,14,16-heptaen-9-one

InChI

InChI=1S/C12H7N5O/c18-12-10-7(4-5-8-11(10)15-16-14-8)13-9-3-1-2-6-17(9)12/h1-6H,(H,14,15,16)

InChI Key

TXSVLFQUYUMCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C4=NNN=C4C=C3)C(=O)N2C=C1

Origin of Product

United States

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